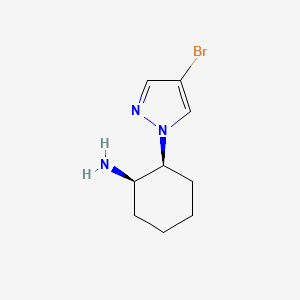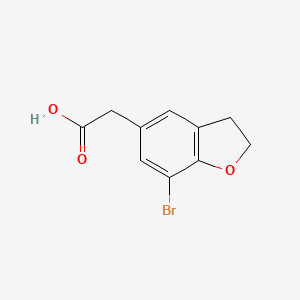
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid typically involves the bromination of 2,3-dihydro-1-benzofuran followed by acetic acid substitution. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Aplicaciones Científicas De Investigación
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuranyl-5-acetic acid: Similar in structure but lacks the bromine substituent.
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl ester: Another benzofuran derivative with different substituents.
Uniqueness
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with enhanced properties .
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-6(5-9(12)13)3-7-1-2-14-10(7)8/h3-4H,1-2,5H2,(H,12,13) |
Clave InChI |
FHRKVRDNKBOYTD-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


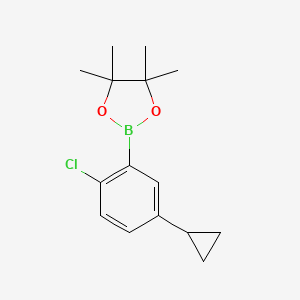
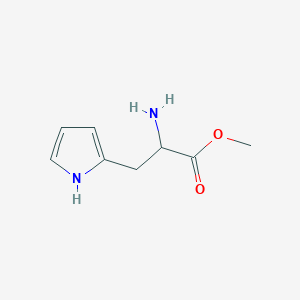
![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)
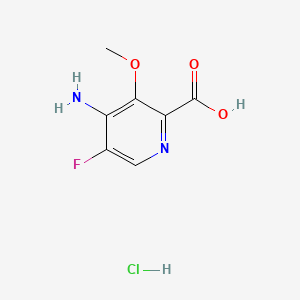
![tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13632013.png)
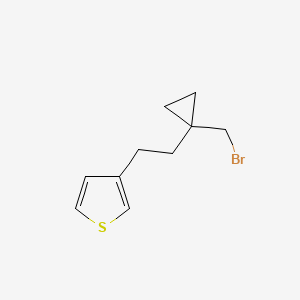
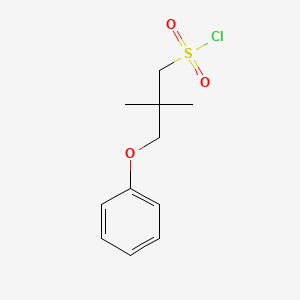
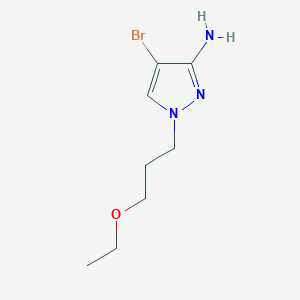
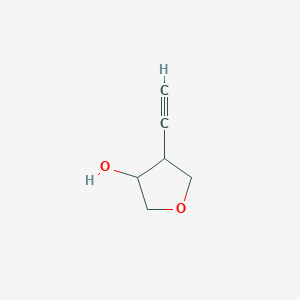
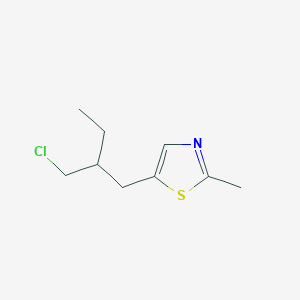
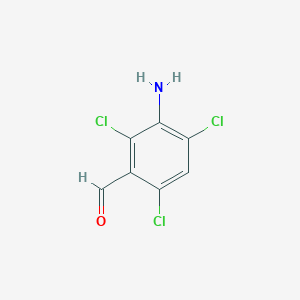
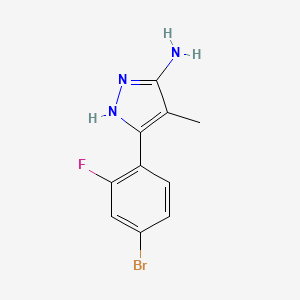
![6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13632063.png)
